molecular formula C14H12O2 B009087 2-(3-methylphenyl)benzoic Acid CAS No. 107412-71-5

2-(3-methylphenyl)benzoic Acid

Cat. No. B009087
M. Wt: 212.24 g/mol
InChI Key: OISTUEPTMQFDTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, involves a variety of chemical reactions, such as condensation reactions, functional group transformations, and carbon-carbon coupling reactions. For example, the synthesis of certain azo-benzoic acids through reactions involving aryldiazenyl phenyl compounds showcases the diversity of methods available for synthesizing complex benzoic acid derivatives (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 2-(3-methylphenyl)benzoic acid, has been extensively studied using various spectroscopic techniques and theoretical calculations. These studies provide insights into the geometry, electronic structure, and intramolecular interactions of these molecules. For instance, research on the molecular and electronic structure of related compounds using density functional theory (DFT) reveals the effects of different substituents on the overall structure (Hameed, Jalbout, & Trzaskowski, 2007).

Chemical Reactions and Properties

Benzoic acid derivatives participate in a wide range of chemical reactions, reflecting their reactive functional groups and versatile chemistry. These reactions include esterification, nucleophilic substitution, and complexation with metals, leading to a variety of compounds with potential applications in materials science and catalysis (Singh, Singh, & Singh, 2014).

Physical Properties Analysis

The physical properties of 2-(3-methylphenyl)benzoic acid, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments and applications. X-ray diffraction studies, for example, have been used to elucidate the crystal structures of benzoic acid derivatives, revealing the influence of substituents on the packing and stability of the crystalline phases (Mague, Hua, & Li, 1998).

Chemical Properties Analysis

The chemical properties of 2-(3-methylphenyl)benzoic acid, including acidity, reactivity towards different reagents, and the ability to form derivatives and complexes, are of significant interest. Studies on the reactivity and interaction of benzoic acid derivatives with metals and other organic compounds provide valuable information on their potential uses in synthesis, catalysis, and materials science (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).

Scientific Research Applications

  • Food and Cosmetic Industries : Benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, are extensively used as preservatives and flavoring agents in foods, cosmetics, hygiene, and pharmaceutical products. These compounds are of significant interest due to their high human exposure and potential public health implications (del Olmo, Calzada, & Nuñez, 2017).

  • Electronic Applications : Polyaniline doped with benzoic acid and its derivatives, including 2-(3-methylphenyl)benzoic Acid, demonstrates high conductivity. This property makes it a promising material for high-power electronic applications (Amarnath & Palaniappan, 2005).

  • Pharmaceutical Research : Benzoic acid derivatives are being explored for their potential in improving male reproductive health. Research has led to the design of new fragrance chemicals that do not form benzoic acid metabolites, potentially reducing risks associated with these compounds (Laue et al., 2017).

  • Agriculture : In agriculture, benzoic acid derivatives, including 2-(3-methylphenyl)benzoic Acid, have been found to induce multiple stress tolerance in plants like beans and tomatoes, suggesting a potential role in crop protection and enhancement (Senaratna et al., 2004).

  • Anti-Inflammatory Properties : Certain derivatives of benzoic acid, including 2-(3-methylphenyl)benzoic Acid, have shown anti-inflammatory properties. These compounds have been isolated from natural sources like Ilex kaushue leaves, indicating their potential use in medicinal applications (Kakumu et al., 2021).

  • Antimicrobial and Molluscicidal Activity : Benzoic acid derivatives from sources like Piper aduncum leaves have been found to possess antimicrobial and molluscicidal activities, suggesting their use in pest control and medical applications (Orjala et al., 1993).

  • Cancer Research : The study of benzoic acid derivatives' dimerizations and dissociations, including those of 2-(3-methylphenyl)benzoic Acid, offers insights into their potential as antineoplastic agents (Sainsbury, 1975).

  • Molecular Structure and Drug Design : The shifting of methyl groups in benzoic acid derivatives, such as 2-(3-methylphenyl)benzoic Acid, influences bioactivity predictions in drug design, particularly in the development of Endothelin B receptor antagonists (Dinesh, 2013).

properties

IUPAC Name

2-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISTUEPTMQFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401899
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenyl)benzoic Acid

CAS RN

107412-71-5
Record name 2-(3-methylphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven dried flask flushed with N2 was combined 2.7 g (20.0 mmol) of 3-methylbenzeneboronic acid, 3.64 g (15 mmol) of 2-iodobenzoic acid, 150 mL of DME, 26 mL of 10% Na2CO3 and 600 mg (0.5 mmol) of Pd(PPh3)4. The mixture was warmed to reflux for 24 h and partitioned between 100 mL of NaHCO3 and 100 mL of ether. The ether layer was extracted with 2×50 mL of NaHCO3 and the combined NaHCO3 fractions were washed with 2×50 mL of ether, acidified with 10% HCl and extracted with 3×75 mL of ether. The combined ether extracts were washed with 50 mL of H2O, 50 mL of brine, dried (MgSO4) and concentrated in vacuo. The oil was crystallized from ether/hexanes (1/1) at -20° C. as a white precipitate, which after filtration, provided 1.32 g (41% yield) of 3'-methyl-2-biphenylcarboxylic acid as a brown oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nakamura, H Togo - … : an international journal for reviews and …, 2020 - scholar.archive.org
Treatment of 2-arylbenzoic acids with N-chlorosuccinimide (NCS) and NaI at 70 C under fluorescent lighting condition gave the corresponding 3, 4-benzocoumarins in good yields …
Number of citations: 2 scholar.archive.org

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